![molecular formula C22H14INO B14616570 (2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one CAS No. 60303-26-6](/img/structure/B14616570.png)
(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one is an organic compound characterized by the presence of an imino group attached to a phenanthrene ring and a 4-iodophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one typically involves the condensation of 4-iodoaniline with phenanthrene-3-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the imino linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as phenanthrene-3-carboxylic acid.
Reduction: Amino derivatives where the imino group is reduced to an amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or interact with active sites of enzymes, influencing biological pathways. The phenanthrene ring structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one
- (2E)-2-[(4-Chlorophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one
- (2E)-2-[(4-Fluorophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one
Uniqueness
(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions. This property can be exploited in designing molecules with targeted biological or chemical activities, making it distinct from its bromine, chlorine, and fluorine analogs.
Eigenschaften
CAS-Nummer |
60303-26-6 |
|---|---|
Molekularformel |
C22H14INO |
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
2-(4-iodophenyl)imino-1-phenanthren-3-ylethanone |
InChI |
InChI=1S/C22H14INO/c23-18-9-11-19(12-10-18)24-14-22(25)17-8-7-16-6-5-15-3-1-2-4-20(15)21(16)13-17/h1-14H |
InChI-Schlüssel |
AUSIQAFFJLHUHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(=O)C=NC4=CC=C(C=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


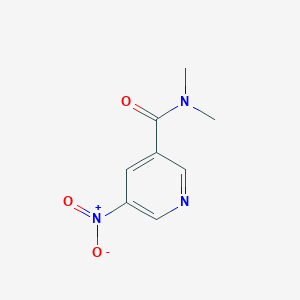
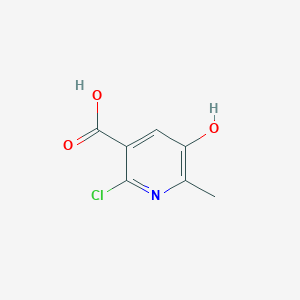
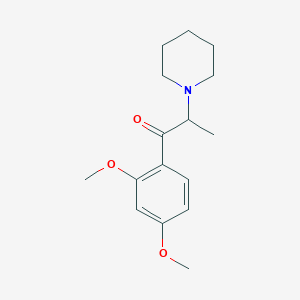
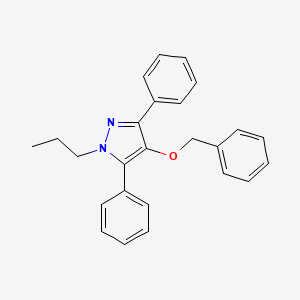
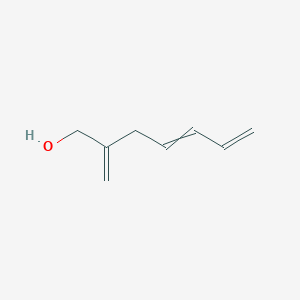
![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
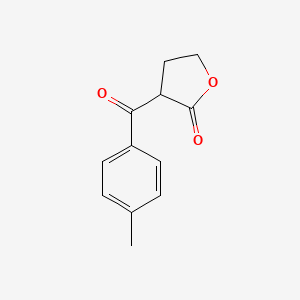
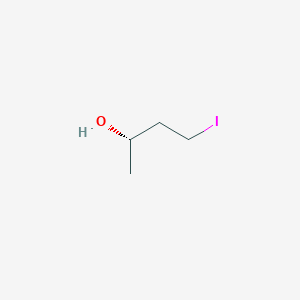

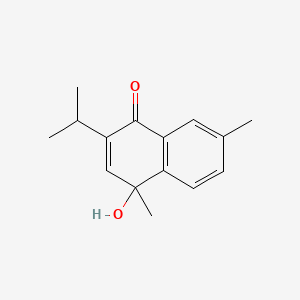
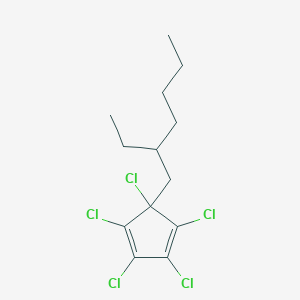


![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)
